molecular formula C6H10O3 B6162797 (2S)-2-cyclobutyl-2-hydroxyacetic acid CAS No. 851866-88-1

(2S)-2-cyclobutyl-2-hydroxyacetic acid

Cat. No.: B6162797
CAS No.: 851866-88-1
M. Wt: 130.1
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Description

(2S)-2-Cyclobutyl-2-hydroxyacetic acid (molecular formula: C₆H₁₀O₃) is a chiral hydroxyacetic acid derivative characterized by a cyclobutyl substituent at the α-carbon of the acetic acid backbone. Its stereochemistry at the C2 position (S-configuration) distinguishes it from enantiomeric forms, such as the (2R)-isomer . The compound’s structure includes a four-membered cyclobutyl ring, which introduces significant steric and electronic effects compared to larger or aromatic substituents. Key identifiers include:

  • SMILES: C1CC(C1)C(C(=O)O)O
  • InChIKey: WDUASXFZWNGNDP-UHFFFAOYSA-N .

Predicted physicochemical properties, such as collision cross-section (CCS) values, suggest moderate polarity, with CCS values ranging from 124.7–132.5 Ų depending on adduct formation .

Properties

CAS No.

851866-88-1

Molecular Formula

C6H10O3

Molecular Weight

130.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-cyclobutyl-2-hydroxyacetic acid typically involves the use of cyclobutyl derivatives and hydroxyacetic acid precursors. One common method is the reaction of cyclobutyl bromide with sodium hydroxide to form cyclobutanol, which is then oxidized to cyclobutanone. The cyclobutanone is subsequently reacted with a suitable reagent, such as sodium cyanide, to form the corresponding nitrile, which is hydrolyzed to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar routes as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-cyclobutyl-2-hydroxyacetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-cyclobutyl-2-hydroxyacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-cyclobutyl-2-hydroxyacetic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetic acid moiety can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutyl group provides steric hindrance and hydrophobic interactions, which can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Differences :

  • Cyclobutyl vs. Phenyl : The cyclobutyl group in the target compound introduces ring strain and reduced π-electron interactions compared to aromatic phenyl derivatives. This affects solubility (e.g., benzilic acid is less polar) and reactivity in stereoselective reactions .
  • Chlorinated Derivatives : The electron-withdrawing Cl group in 2-chlorophenyl analogs enhances acidity (lower pKa) and may influence binding in biological systems .
2.2. Heterocyclic and Aliphatic Derivatives
Compound Name Molecular Formula Substituent(s) Key Features CAS No. Source
(2S)-2-Hydroxy-2-(thiophen-3-yl)acetic acid C₆H₆O₃S Thiophene-3-yl Sulfur-containing heterocycle; potential medicinal applications 1379440-84-2
(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid C₅H₈O₄ Methyl, ketone Branched chain with ketone; microbial metabolite 71698-08-3
2-Hydroxyisobutyric acid C₄H₈O₃ Methyl branch Industrial applications (e.g., polymer synthesis) 594-61-6

Key Differences :

  • Thiophene vs. Cyclobutyl: The thiophene ring provides aromaticity and electrophilic reactivity, contrasting with the non-aromatic, strained cyclobutyl group .
2.3. Stereochemical Variants
Compound Name Molecular Formula Configuration Key Features CAS No. Source
(2R)-2-Cyclobutyl-2-hydroxyacetic acid C₆H₁₀O₃ R-enantiomer Mirror-image stereochemistry; distinct biological activity -
(S)-2-Amino-2-cyclobutylacetic acid C₆H₁₁NO₂ Amino group Hydroxyl replaced by amine; precursor for peptide synthesis 49607-08-1

Key Differences :

  • Enantiomers : The (2R)-isomer may exhibit divergent interactions in chiral environments (e.g., enzyme binding) compared to the (2S)-form .
  • Functional Group Swap: Replacing the hydroxyl with an amine (as in (S)-2-amino-2-cyclobutylacetic acid) alters hydrogen-bonding capacity and pKa (amine pKa ~9 vs. hydroxyl pKa ~3) .

Biological Activity

(2S)-2-cyclobutyl-2-hydroxyacetic acid (CBAH) is a compound of significant interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of CBAH, focusing on its mechanisms of action, enzyme interactions, and implications for drug development.

Chemical Structure and Properties

CBAH is characterized by a cyclobutyl group attached to a hydroxyacetic acid moiety, with a molecular formula of C_6H_{10}O_3 and a molecular weight of approximately 130.14 g/mol. The compound exists as a colorless liquid or solid depending on environmental conditions, exhibiting notable chemical reactivity due to the presence of hydroxyl and carboxylic functional groups.

Enzyme Inhibition

Research indicates that CBAH acts as an inhibitor for several enzymes, particularly indoleamine 2,3-dioxygenase (IDO), which is involved in the catabolism of tryptophan. Inhibiting IDO has potential implications for modulating immune responses and treating cancers. The hydroxyl group in CBAH facilitates hydrogen bonding with enzymes, while the cyclobutyl moiety contributes steric hindrance, influencing binding affinity and specificity.

Anti-inflammatory and Analgesic Properties

Studies suggest that CBAH may possess anti-inflammatory and analgesic properties. Its mechanism involves interactions with specific receptors that modulate biochemical pathways related to pain and inflammation. Ongoing research aims to elucidate these pathways further and explore the therapeutic potential of CBAH in inflammatory diseases.

Case Studies and Research Findings

Recent investigations into the biological activity of CBAH have yielded promising results:

  • IDO Inhibition Study : A study demonstrated that CBAH effectively inhibits IDO activity in vitro, leading to increased levels of tryptophan in the system. This finding suggests potential applications in cancer therapy where modulation of the immune system is beneficial.
  • Neurodegenerative Disease Applications : Preliminary research indicates that both enantiomers of CBAH may exhibit different biological activities, making them potential candidates for developing drugs targeting neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of CBAH, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructure TypeBiological Activity
This compoundCyclobutyl + Hydroxyacetic AcidIDO inhibitor, anti-inflammatory potential
2-Hydroxybutyric AcidStraight-chain hydroxy acidLimited enzyme interaction
Cyclobutane Carboxylic AcidCyclobutane derivativeVaries; less studied for specific enzyme inhibition

Future Directions

The ongoing research into this compound is crucial for understanding its full therapeutic potential. Future studies should focus on:

  • In Vivo Studies : To validate the findings from in vitro studies regarding its efficacy as an anti-inflammatory agent.
  • Mechanistic Studies : To delineate the precise biochemical pathways affected by CBAH.
  • Drug Development : Exploring its potential as a lead compound for new therapeutic agents targeting cancer and neurodegenerative diseases.

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